N-{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}benzamide
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Overview
Description
N-{2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETYL}BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETYL}BENZAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETYL}BENZAMIDE can undergo various chemical reactions, including:
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various acyl derivatives
Scientific Research Applications
N-{2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group at the 5-position.
Sulfonylbenzimidazole: A derivative with a sulfonyl group instead of a sulfanyl group.
Uniqueness
N-{2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and acetyl groups provide unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-8-13-14(9-11)19-17(18-13)23-10-15(21)20-16(22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21,22) |
InChI Key |
URPCOPKYEXKJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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